molecular formula C6H3ClF3NO2S B023077 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride CAS No. 174485-72-4

5-(trifluoromethyl)pyridine-2-sulfonyl Chloride

Cat. No.: B023077
CAS No.: 174485-72-4
M. Wt: 245.61 g/mol
InChI Key: MRIFFPWOMKLYKZ-UHFFFAOYSA-N
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Description

5-(trifluoromethyl)pyridine-2-sulfonyl Chloride is a chemical compound with the molecular formula C6H3ClF3NO2S. It is a derivative of pyridine, featuring a trifluoromethyl group at the 5-position and a sulfonyl chloride group at the 2-position. This compound is known for its significant applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .

Biochemical Analysis

Biochemical Properties

It is known that trifluoromethylpyridine derivatives have superior pest control properties when compared to traditional phenyl-containing insecticides . This suggests that 5-(Trifluoromethyl)pyridine-2-sulfonyl Chloride may interact with certain enzymes, proteins, and other biomolecules in pests, affecting their biochemical reactions .

Cellular Effects

It is known that trifluoromethylpyridine derivatives, such as fluazinam, interfere with the biochemistry of respiration . This suggests that this compound may have similar effects on various types of cells and cellular processes .

Molecular Mechanism

It is known that trifluoromethylpyridine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a boiling point of 277.7±40.0 °C at 760 mmHg and a melting point of 50-52ºC . This suggests that it may have certain stability and degradation characteristics over time in laboratory settings .

Dosage Effects in Animal Models

It is known that trifluoromethylpyridine derivatives can have toxic or adverse effects at high doses .

Metabolic Pathways

It is known that trifluoromethylpyridine derivatives can interact with certain enzymes or cofactors .

Transport and Distribution

It is known that trifluoromethylpyridine derivatives can interact with certain transporters or binding proteins .

Subcellular Localization

It is known that trifluoromethylpyridine derivatives can be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride typically involves the reaction of 5-(trifluoromethyl)pyridine-2-thiol with chlorine gas in the presence of hydrochloric acid. The reaction proceeds as follows :

5-(trifluoromethyl)pyridine-2-thiol+Cl25-(trifluoromethyl)pyridine-2-sulfonyl Chloride\text{5-(trifluoromethyl)pyridine-2-thiol} + \text{Cl}_2 \rightarrow \text{this compound} 5-(trifluoromethyl)pyridine-2-thiol+Cl2​→5-(trifluoromethyl)pyridine-2-sulfonyl Chloride

This reaction is carried out under controlled conditions to ensure the complete conversion of the thiol to the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as vapor-phase chlorination with transition metal-based catalysts .

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)pyridine-2-sulfonyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonyl Thiols: Formed by the reaction with thiols.

Scientific Research Applications

5-(trifluoromethyl)pyridine-2-sulfonyl Chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses to form sulfonamide, sulfonate ester, and sulfonyl thiol derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a trifluoromethyl group and a sulfonyl chloride group. This combination imparts distinct physicochemical properties, making it highly valuable in various chemical syntheses and industrial applications .

Properties

IUPAC Name

5-(trifluoromethyl)pyridine-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-2-1-4(3-11-5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIFFPWOMKLYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471797
Record name 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174485-72-4
Record name 5-(Trifluoromethyl)-2-pyridinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174485-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyridinesulfonyl chloride, 5-(trifluoromethyl)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

0.8 g (4.47 mmol) of 5-trifluoromethyl-pyridine-2-thiol is placed at −8° C. in 16 mL of H2SO4. 16.96 mL (35.7 mmol) of a 13% sodium hypochlorite solution is poured gently such that the temperature of the reaction medium does not exceed 5° C. This mixture is then stirred for 45 min, taken up by water and then extracted using AcOEt. After drying followed by reduction to dryness of the organic phases, an oil is isolated (yield: 79%) and used as such for the next reactions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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